Photorome III

Description

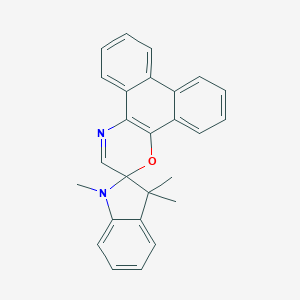

Structure

3D Structure

Properties

CAS No. |

119980-36-8 |

|---|---|

Molecular Formula |

C26H22N2O |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |

InChI |

InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3 |

InChI Key |

JTRRHUVYCPAWOM-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modulation for Photorome Iii Research

General Principles of Spirooxazine Synthesis

Spirooxazines are a significant class of organic photochromic compounds, and their synthesis has been well-established. nih.gov The most common and widely adopted method for synthesizing spirooxazines, including foundational structures related to Photorome III, is the condensation reaction between a Fischer's base derivative (or other methyleneindoline bases) and an ortho-hydroxynitroso aromatic compound, such as a nitrosophenol or a nitrosonaphthol. asianpubs.orgresearchgate.net

The general synthetic pathway can be outlined as follows:

Nitrosation : An aromatic diol, like 2,7-dihydroxynaphthalene, is nitrosated using sodium nitrite (B80452) (NaNO₂) in the presence of an acid (e.g., sulfuric acid) to produce an ortho-hydroxynitroso derivative. scielo.brredalyc.org

Condensation : The resulting nitrosoaromatic compound is then reacted with a 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base) or a substituted variant. asianpubs.org This condensation reaction typically occurs in a solvent like methanol (B129727) or ethanol (B145695) and is often heated to reflux. asianpubs.org The reaction joins the two precursor molecules at a central spiro carbon atom, forming the characteristic orthogonal two-part structure of a spirooxazine: an indoline (B122111) ring system and an oxazine (B8389632) ring system. researchgate.netacs.org

This synthetic route is versatile, allowing for the introduction of various substituents on either the indoline or the aromatic part of the molecule by starting with appropriately functionalized precursors. This flexibility is fundamental to the structural modulation studies of these photochromes. nih.gov

Targeted Synthetic Routes for this compound and Analogues

The specific synthesis of this compound follows the general principles of spirooxazine synthesis but utilizes a more complex aromatic precursor to achieve its final structure. This compound is chemically known as 1,3,3-trimethylspiro[indoline-2,3'-phenanthro[9,10-b] researchgate.netacs.orgoxazine]. Its structure features an indoline moiety linked to a phenanthro-oxazine system via a spiro carbon.

The targeted synthesis involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 9-nitroso-10-hydroxyphenanthrene. The preparation of this specific nitroso-aromatic precursor is a key step in the synthesis of this compound.

The synthesis of analogues involves using modified precursors. For example:

Indoline Ring Modification : Starting with substituted Fischer's bases allows for the introduction of functional groups on the indoline portion of the molecule. For instance, using 5-chloro-1,3,3-trimethyl-2-methyleneindoline (B1582031) would result in a chlorine-substituted analogue.

Aromatic Ring Modification : Altering the structure of the hydroxynitroso compound is another route to new analogues. While this compound uses a phenanthrene-based unit, many common spirooxazines are synthesized from substituted 1-nitroso-2-naphthol (B91326) derivatives, leading to a wide family of related but distinct compounds. asianpubs.org The synthesis of α-C-glycosyl alanine (B10760859) analogues through photocatalysis showcases advanced methods for creating complex molecular structures, a principle that can be applied to generating highly functionalized spirooxazine analogues. nih.gov

Strategies for Structural Derivatization and Functionalization

Structural modification is a key strategy for tailoring the properties of spirooxazines. By adding different functional groups to the core structure, researchers can systematically alter the electronic and steric characteristics of the molecule, thereby influencing its photochromic behavior. mdpi.comnih.gov Derivatization can be achieved either by using functionalized starting materials in the initial synthesis or by post-synthesis modification of a parent spirooxazine. scielo.br

The photochromic process in spirooxazines involves the reversible cleavage of the spiro C-O bond upon UV irradiation, which converts the colorless, closed spirooxazine (SP) form into a colored, planar merocyanine (B1260669) (MC) form. acs.orgnih.gov The properties of this colored form are highly sensitive to the molecular structure.

The introduction of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halogen) at different positions on the spirooxazine skeleton has a profound impact on the electronic distribution of the molecule. nih.gov These changes directly affect the stability of the open and closed forms and the energy required for the transition.

Electron-donating groups on the indoline part generally increase the electron density, which can stabilize the charge separation in the zwitterionic resonance structure of the merocyanine form, often leading to a bathochromic (red) shift in the absorption maximum (λmax) of the colored form. windows.net

Electron-withdrawing groups can have the opposite effect or can be used to enhance other properties like photofatigue resistance. windows.net The position of the substituent is critical; for instance, substitution on the naphthoxazine moiety can also significantly tune the absorption spectra. asianpubs.org

The polarity of the solvent also plays a crucial role, often in conjunction with the electronic nature of the substituents. A red shift in the absorption band of the merocyanine form is typically observed as solvent polarity increases, a phenomenon known as positive solvatochromism. asianpubs.orgacs.orgwindows.net

Table 1: Effect of Substituents on the Absorption Maxima (λmax) of Spirooxazine Derivatives in Different Solvents

| Compound | Substituent (R1) | Solvent | λmax (nm) of Merocyanine Form | Reference |

| 1a | Morpholinyl | Cyclohexane | 610 | asianpubs.org |

| Dichloromethane | 620 | asianpubs.org | ||

| Chloroform | 620 | asianpubs.org | ||

| 1b | Piperidinyl | Cyclohexane | 612 | asianpubs.org |

| Dichloromethane | 622 | asianpubs.org | ||

| Chloroform | 622 | asianpubs.org | ||

| 1c | Pyrrolidinyl | Cyclohexane | 615 | asianpubs.org |

| Dichloromethane | 626 | asianpubs.org | ||

| Chloroform | 626 | asianpubs.org |

This table illustrates how changing the electron-donating ability of the substituent at the 6'-position influences the absorption maximum of the colored merocyanine form in various solvents.

Rational design aims to create spirooxazines with specific, predictable properties by understanding the relationship between molecular structure and photochromic function. This approach often combines synthetic chemistry with computational modeling, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). researchgate.netacs.org

Computational studies allow researchers to predict how structural changes will affect photophysical characteristics like the absorption wavelength and the stability of different isomers before undertaking complex syntheses. researchgate.net For example, TD-DFT calculations can accurately estimate the absorption maxima of the open-ring merocyanine forms, guiding the design of molecules that absorb in a desired region of the visible or near-infrared spectrum. researchgate.netacs.org

Key strategies in the rational design of spirooxazines include:

Tuning Absorption Spectra : By strategically placing electron-donating and electron-withdrawing groups, it is possible to control the energy gap of the π-conjugated system in the merocyanine form. A powerful strategy involves placing a strong electron-donating (push) group on the same side of the molecule as an electron-withdrawing (pull) group, which can effectively tune the visible spectra and lead to significant red shifts. researchgate.netacs.org

Controlling Thermal Relaxation Rate : The rate at which the colored merocyanine form reverts to the colorless spirooxazine form (thermal fading) is critical for applications. This rate can be controlled by introducing bulky substituents near the spiro carbon, which can sterically hinder the ring-closing process, thereby increasing the lifetime of the colored state. Conversely, modifications that stabilize the closed form can accelerate fading. asianpubs.org

Enhancing Photostability : Photodegradation, or fatigue, limits the long-term performance of photochromic materials. Rational design can improve fatigue resistance by introducing substituents that protect the molecule from irreversible side reactions, such as oxidation. nih.govscirp.org

Through these targeted synthetic and design strategies, researchers can develop novel this compound analogues and other spirooxazines with precisely tailored photophysical characteristics, paving the way for their use in advanced materials and technologies. nih.gov

Photophysical and Photochemical Mechanisms of Photorome Iii

Fundamental Photoexcitation Processes in Spirooxazines

Photoexcitation is the initial and crucial step that triggers the photochromic behavior in spirooxazines. wikipedia.org It involves the absorption of a photon by the molecule, which elevates it from its ground electronic state to an excited state. chemspider.com This absorption of light energy is the primary event that enables the subsequent chemical transformations. chemspider.com

Upon irradiation, typically with UV light, the spirooxazine molecule absorbs a photon, leading to an electronic transition to an excited singlet state (Sn). nih.gov The molecule in this excited state is unstable and seeks to dissipate the excess energy. chemspider.com The subsequent relaxation process can follow several competitive pathways. The excited molecule can relax back to its initial ground state or proceed to form a transient species that leads to the open-ring isomer. nih.gov

The dynamics of these excited states are complex and occur on an ultrafast timescale. Following the initial excitation, the molecule can undergo internal conversion and intersystem crossing to triplet states. These processes are critical in determining the efficiency of the photochromic reaction. The specific pathways and their efficiencies are influenced by the molecular structure and the surrounding environment. The study of electron spin dynamics plays a crucial role in understanding these photochemical processes, particularly the intersystem crossing and charge transfer events that occur in the excited state.

The Grotthus-Draper law of photochemistry states that only light that is absorbed by a molecule can induce a photochemical reaction. chemspider.com For spirooxazines, the absorption of UV light provides the necessary energy to overcome the activation barrier for the cleavage of the C-O spiro bond. roadaffair.com This bond scission is the pivotal event that initiates the transformation from the colorless, closed-ring spirooxazine form to the colored, open-ring merocyanine (B1260669) form. researchgate.net

The initial, colorless form of a spirooxazine, such as 1,3,3-trimethylindolinonaphthospirooxazine, exists in a thermodynamically stable closed state. roadaffair.com When this molecule absorbs UV radiation, the spiro carbon-oxygen bond breaks, allowing for the rotation of different parts of the molecule. researchgate.net This structural rearrangement leads to the formation of the planar, conjugated merocyanine isomer, which exhibits strong absorption in the visible region of the spectrum, thus appearing colored. nih.gov

Isomerization Pathways of Photorome III

Isomerization is the process by which one molecule transforms into another molecule with the exact same atoms but a different arrangement. In the case of this compound and other spirooxazines, this involves a reversible change between a closed-ring and an open-ring form.

The photo-induced transformation of a spirooxazine is a reversible isomerization process. researchgate.net The colorless, non-planar spirooxazine form (SP) is converted upon UV light absorption into the colorful, planar merocyanine form (MC).

The mechanism proceeds as follows:

Excitation : The spirooxazine molecule absorbs a UV photon, promoting it to an excited electronic state.

Bond Cleavage : In the excited state, the relatively weak spiro C-O bond undergoes heterolytic cleavage. roadaffair.com

Isomerization : Following bond cleavage, the molecule undergoes significant conformational changes, including rotation around the newly formed single bond. This leads to the formation of a planar, conjugated system.

Formation of Merocyanine : The final product is the merocyanine isomer, which is a mixture of several geometric isomers (trans- and cis-isomers). This open form is characterized by an extended π-electron system, which is responsible for its absorption of visible light and, consequently, its color.

The reverse process, the closing of the ring from the merocyanine form back to the spirooxazine form, can be initiated either by exposure to visible light or by thermal energy in the dark. nih.gov

| Isomer Form | Structure | Color | Absorption Spectrum | Polarity |

|---|---|---|---|---|

| Spirooxazine (SP) | Closed-ring, Spiro | Colorless | UV region | Low |

| Merocyanine (MC) | Open-ring, Planar | Colored (e.g., Blue, Green) | Visible region | High |

The return of the colored merocyanine form to the colorless spirooxazine form is a crucial aspect of the photochromic cycle. This reversion can occur through two primary pathways: thermally or photochemically.

Thermal Reversion : In the absence of light, the thermodynamically more stable spirooxazine form is favored. The merocyanine isomer will spontaneously revert to the closed-ring spirooxazine over time. The rate of this thermal fading is dependent on temperature and the polarity of the solvent or matrix. Warmer conditions generally lead to a faster reversion to the colorless state. The kinetics of this thermal conversion are typically first-order.

Photochemical Reversion : The colored merocyanine form can also be converted back to the colorless spirooxazine form by irradiation with light of a different wavelength, usually in the visible range corresponding to the absorption band of the merocyanine. This process is known as photobleaching.

The kinetics of both thermal and photochemical reversion are critical parameters that determine the suitability of a photochromic material for specific applications. For instance, in ophthalmic lenses, a rapid thermal fade rate is desirable when moving from a bright to a dark environment.

| Reversion Process | Trigger | General Kinetics | Influencing Factors |

|---|---|---|---|

| Thermal Reversion | Absence of UV light (darkness) | First-order | Temperature, Solvent/Matrix Polarity |

| Photochemical Reversion | Visible Light | Complex, dependent on light intensity and quantum yield | Wavelength and intensity of light |

Factors Influencing Photochemical Interconversion Dynamics

The efficiency and kinetics of the photochromic process in spirooxazines are not intrinsic properties of the molecule alone but are significantly influenced by a range of external factors.

Solvent/Matrix Polarity : The polarity of the surrounding medium has a profound effect on both the forward (coloring) and reverse (fading) reactions. The open merocyanine form is significantly more polar than the closed spirooxazine form. nih.gov Therefore, polar solvents tend to stabilize the merocyanine isomer, which can lead to a slower thermal fade rate.

Temperature : Temperature primarily affects the rate of the thermal reversion process. Higher temperatures increase the kinetic energy of the molecules, accelerating the ring-closing reaction and causing the color to fade more quickly.

Light Intensity and Wavelength : The rate of the photochemical coloring and bleaching is directly related to the intensity of the incident light. The specific wavelengths of UV and visible light used are also critical, as they must correspond to the absorption bands of the spirooxazine and merocyanine forms, respectively.

Molecular Structure : Substituents on the spirooxazine molecule can significantly alter its photochromic properties. Electron-donating or electron-withdrawing groups at different positions on the aromatic rings can influence the absorption spectra of both isomers, the quantum yields of the photochemical reactions, and the rates of thermal fading. This allows for the fine-tuning of the photochromic behavior for different applications.

Fatigue : All photochromic compounds suffer from degradation over repeated coloring and fading cycles, a phenomenon known as fatigue. researchgate.net This can be caused by irreversible side reactions, such as photo-oxidation. The chemical stability of the spirooxazine and its resistance to fatigue are critical for long-term applications. researchgate.net Spirooxazines are generally known for having better fatigue resistance compared to other classes of photochromic compounds like spiropyrans. roadaffair.com

Solvent Effects on Isomerization Kinetics

The kinetics of the photoisomerization of this compound are profoundly influenced by the surrounding solvent environment. The polarity and viscosity of the solvent can alter the energy barriers of the isomerization pathways, thereby affecting the reaction rates and quantum yields. nih.govnih.gov For many photochromic molecules, two primary mechanisms are proposed for the cis-trans (or E/Z) isomerization: rotation and inversion. longdom.orgias.ac.in The rotation mechanism involves the breaking of the π-bond, proceeding through a twisted transition state, while the inversion mechanism occurs via a linear transition state where the N=N double bond remains intact. longdom.org

The choice between these pathways is often dictated by the electronic nature of the molecule and its interaction with the solvent. For "push-pull" type molecules, which contain both electron-donating and electron-accepting groups, the transition state of the rotational mechanism is often significantly more polar than the ground state. longdom.org Consequently, polar solvents stabilize this transition state, lowering the activation energy and increasing the rate of isomerization. longdom.org In contrast, the inversion mechanism is typically less sensitive to solvent polarity. longdom.org

Research on analogous "push-pull" azobenzene derivatives has demonstrated a strong correlation between the rate of thermal cis-to-trans isomerization and solvent polarity. longdom.org An increase in solvent polarity leads to a faster isomerization rate, which is indicative of a rotational mechanism. longdom.org This relationship can be quantified by examining the activation parameters in various solvents.

Table 1: Effect of Solvent Polarity on the Isomerization Rate Constant (k) for a Representative Push-Pull Azo Dye at 298 K

| Solvent | Relative Polarity | Isomerization Rate Constant, k (s⁻¹) |

|---|---|---|

| n-Hexane | 0.009 | 0.005 |

| Toluene | 0.099 | 0.012 |

| Dichloromethane | 0.309 | 0.150 |

| Acetone | 0.355 | 0.210 |

| Acetonitrile | 0.460 | 0.375 |

This table is generated based on data trends reported for 4-Anilino-4'-nitroazobenzene, a model push-pull system, to illustrate the principles applicable to this compound. longdom.org

The data clearly show that as solvent polarity increases, the rate of isomerization increases, supporting a rotational mechanism where the transition state is more polar than the initial cis-isomer. longdom.org

Matrix Effects on Photochromic Response in Solid-State Systems

The photochromic behavior of this compound in solid-state systems, such as polymer matrices, is critical for its application in devices like rewritable materials or optical switches. frontiersin.org In the solid state, the photoisomerization process is often hindered by the rigidity of the surrounding matrix, which restricts the necessary molecular motion. frontiersin.org For a photochromic molecule to switch efficiently, a certain amount of local free volume is required to accommodate the change in molecular geometry between its two isomeric forms. frontiersin.org

The properties of the host polymer matrix, therefore, play a crucial role. Softer polymer matrices or the inclusion of plasticizers can enhance the photochromic performance by increasing the free volume around the dye molecules. researchgate.net This allows for more efficient and rapid photo-switching. researchgate.net Studies on fast photochromic molecules embedded in plasticized polymers have shown significant improvements in both the rate of coloration under UV light and the subsequent fading in the dark. researchgate.net These materials enable real-time control over the writing and erasing of holographic gratings, demonstrating higher recording sensitivity compared to other organic holographic materials. researchgate.net The mechanism for photo-reversibility in the solid phase is more favorable when the transformation results in a relatively small change in the molecule's volume, as this minimizes steric hindrance from neighboring molecules within a crystal or polymer structure. frontiersin.org

Advanced Spectroscopic Probes for Photophysical Characterization

To fully understand the complex sequence of events that follow the absorption of a photon by this compound, advanced spectroscopic techniques with high temporal resolution are essential. researchgate.net These methods allow researchers to directly observe the transient species, excited states, and structural changes that occur on timescales ranging from femtoseconds to nanoseconds. researchgate.netnih.gov

Time-Resolved Emission Spectroscopy

Time-Resolved Emission Spectroscopy (TRES) is a powerful technique for studying the decay processes of molecular excited states. msesupplies.com Unlike steady-state fluorescence, which provides an average view, TRES monitors the evolution of the luminescence spectrum over time following excitation by a short pulse of light. mdpi.com This provides detailed information about the kinetics of the excited state, including fluorescence lifetimes. researchgate.net

By recording photoluminescence spectra at different delay times after an excitation pulse, one can distinguish between different emissive species or different states of the same species. researchgate.netoxinst.com This is particularly useful for complex systems where multiple decay pathways or interactions with the environment may be present. researchgate.net The data obtained from TRES can be used to analyze excited-state reactions, energy transfer processes, and solvent relaxation phenomena. researchgate.net

Ultrafast Spectroscopy Techniques

To capture the very first events in a photochemical reaction, which often occur on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, ultrafast spectroscopy techniques are employed. researchgate.net The most common of these is transient absorption (TA) spectroscopy, also known as pump-probe spectroscopy. unimelb.edu.auwikipedia.org

In a TA experiment, a powerful, ultrashort "pump" pulse excites the sample, initiating the photochemical process. wikipedia.org A weaker, time-delayed "probe" pulse then passes through the sample, and its absorption is measured. unimelb.edu.au By varying the delay time between the pump and probe pulses, it is possible to track the temporal evolution of the excited states and any transient intermediates. polimi.it The resulting data reveal several key features:

Ground-State Bleaching: A decrease in absorption at wavelengths corresponding to the ground-state absorption, due to the depletion of the ground-state population.

Stimulated Emission: A negative absorption signal that mimics the fluorescence spectrum, occurring when the probe pulse stimulates the excited state to emit photons. wikipedia.org

Excited-State Absorption (ESA): New, positive absorption bands resulting from the probe pulse being absorbed by the excited molecules, promoting them to even higher energy states. nih.gov

Global analysis of TA data can resolve the lifetimes of different states and provide a kinetic model for the entire photochemical process, from the initial Franck-Condon state to the formation of intermediates and final products. nih.gov

Computational and Theoretical Studies of this compound Photophysics

Computational and theoretical chemistry provides an indispensable complement to experimental studies of photochemistry. researchgate.net These methods allow for the detailed investigation of electronic structures, potential energy surfaces, and reaction pathways that are often difficult or impossible to access experimentally. nih.gov

Quantum Chemical Approaches to Excited States

Understanding the photophysics of this compound requires accurate quantum chemical methods capable of describing electronically excited states. youtube.com A primary goal of these calculations is to map the potential energy surfaces (PESs) of the ground and relevant excited states. youtube.com The topology of these surfaces, including minima, transition states, and intersections, governs the outcome of the photochemical reaction. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. researchgate.net It is often used to simulate absorption spectra and to explore the geometric relaxation pathways on the excited-state surface. nih.gov For higher accuracy, especially when describing complex electronic phenomena like charge-transfer states or conical intersections, more advanced ab initio methods are employed. nih.gov These include methods like the third-order algebraic diagrammatic construction [ADC(3)] and coupled-cluster approaches. nih.gov

These computational tools can be used to:

Predict vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. youtube.com

Optimize the geometries of excited-state minima to understand how the molecule's structure changes upon excitation.

Locate conical intersections, which are points of degeneracy between electronic states that act as efficient funnels for rapid, non-radiative decay back to the ground state. youtube.com

Model the influence of the solvent environment, often through the use of Polarizable Continuum Models (PCM), to provide a more realistic description of the photophysics in solution. nih.gov

By combining these theoretical approaches with experimental data from advanced spectroscopy, a comprehensive, molecular-level picture of the photochemical dynamics of this compound can be achieved.

Inability to Generate Article on "this compound" Due to Lack of Identifiable Information

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to a compound with this specific name. As a result, the generation of a scientifically accurate and informative article focusing on the "," as requested, cannot be fulfilled at this time.

The instructions provided were highly specific, requesting detailed content for the following sections:

Modeling Photochemical Reaction Pathways

These topics require in-depth knowledge of the molecular structure, electronic properties, and reactive behavior of "this compound." Without foundational information identifying this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Searches for "this compound" and related terms in chemical databases and scientific search engines did not yield any relevant results. This suggests that "this compound" may be a novel or proprietary compound not yet described in published literature, a code name, or a term used in a specific, non-public context.

Therefore, until information regarding the chemical identity and characteristics of "this compound" becomes available, the creation of the requested article with the specified detailed, data-driven content is not possible.

Integration and Confinement Strategies in Materials Science Research

Encapsulation Techniques for Photorome III

General encapsulation techniques are widely used for various photochromic compounds to protect them from environmental degradation and to control their photoresponsive behavior. These methods are broadly categorized into physical and chemical approaches.

Polymeric Micro- and Nanocapsules

The encapsulation of photochromic dyes within polymer shells is a common strategy. The choice of encapsulation method and polymer can significantly influence the properties of the resulting micro- or nanocapsules.

Mechanical Encapsulation Methods (e.g., Spray Drying, Co-extrusion)

Mechanical methods involve physically entrapping the photochromic substance. For instance, in spray drying, a solution containing the photochrome and a polymer is atomized into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of microcapsules.

Chemical Encapsulation Methods (e.g., Photopolymerization)

Chemical methods, such as interfacial polymerization or in-situ polymerization, involve the formation of a polymer shell around the photochromic core through a chemical reaction. Photopolymerization, for example, would use light to initiate the polymerization of monomers to form the capsule shell.

Core-Shell Architectures for Photochrome Protection

Core-shell structures are a specific type of encapsulation where a distinct core containing the photochromic material is surrounded by a protective shell. This architecture is beneficial for isolating the photochrome from the external environment, thereby improving its durability and stability.

Nanoemulsion Entrapment (NEE) for Kinetic Control

Nanoemulsion entrapment involves dispersing the photochromic compound within the nanometer-sized droplets of an emulsion. This technique can influence the switching kinetics (the speed of color change) of the photochrome by confining it in a liquid-like environment.

Incorporation into Polymeric and Composite Matrices

Beyond encapsulation, photochromic compounds are often directly incorporated into various polymer and composite materials. The properties of the host matrix, such as its polarity and rigidity, can significantly affect the photochromic performance, including the color intensity and the fade rate of the dye.

Due to the absence of specific data for a compound named "this compound," the detailed research findings and data tables requested for each of these sections cannot be provided. Further clarification on the chemical identity of "this compound" is required to proceed with a factually accurate article.

Strategies for Dispersing this compound in Solid Matrices

The effective dispersion of this compound into a solid matrix is paramount to achieving desired photochromic performance. Agglomeration of the dye molecules can lead to reduced color intensity, slower switching speeds, and decreased fatigue resistance. Researchers have explored several strategies to achieve a homogeneous distribution of this compound.

One common approach is the sol-gel method . In this technique, this compound is dissolved in a solvent along with the precursors of the matrix material, typically metal alkoxides. As the sol-gel process proceeds through hydrolysis and condensation, the this compound molecules become entrapped within the growing inorganic network of the matrix. This method allows for a high degree of dispersion at the molecular level.

Another widely used strategy is polymer encapsulation . This compound can be incorporated into polymer matrices through various techniques such as solution casting, melt blending, or in-situ polymerization. In solution casting, both the polymer and this compound are dissolved in a common solvent, and the subsequent evaporation of the solvent leaves a solid film with the dye dispersed within. Melt blending involves mixing this compound with a thermoplastic polymer at elevated temperatures. For in-situ polymerization, this compound is dissolved in a monomer, which is then polymerized, effectively trapping the dye molecules within the resulting polymer chains.

The choice of dispersion strategy often depends on the specific matrix material and the intended application of the photochromic device.

| Dispersion Strategy | Description | Advantages |

| Sol-Gel Method | Entrapment of this compound within an inorganic matrix during its formation from precursors. | High level of molecular dispersion. |

| Solution Casting | Dissolving this compound and a polymer in a mutual solvent, followed by solvent evaporation. | Simple and versatile for film formation. |

| Melt Blending | Mixing this compound with a molten thermoplastic polymer. | Suitable for large-scale industrial production. |

| In-situ Polymerization | Dissolving this compound in a monomer, followed by polymerization. | Covalent bonding between dye and matrix is possible. |

Investigation of Matrix-Dye Interactions

Spectroscopic techniques are fundamental in probing these interactions. UV-Vis spectroscopy can reveal shifts in the absorption maxima of this compound when incorporated into different matrices, indicating changes in the polarity of the local environment. Fluorescence spectroscopy can provide insights into the rigidity of the matrix surrounding the dye and the presence of non-radiative decay pathways.

Fourier-transform infrared (FTIR) spectroscopy is employed to identify specific chemical interactions, such as hydrogen bonding, between this compound and the matrix. These interactions can significantly impact the stability of the different isomeric forms of the photochromic dye.

Understanding these matrix-dye interactions is essential for the rational design of photochromic materials with tailored properties. For instance, a polar matrix might stabilize the colored, more polar isomer of this compound, leading to a longer fading time. Conversely, a rigid matrix can restrict the conformational changes required for photoisomerization, potentially slowing down both the coloration and discoloration processes.

Role of Confinement in Modulating Photochromic Performance

Confining this compound within a host matrix can have profound effects on its photochromic performance, often leading to enhanced stability and tunable switching kinetics.

Enhanced Stability of Encapsulated this compound

A primary advantage of encapsulating this compound is the significant improvement in its photostability. The matrix acts as a physical barrier, protecting the dye from environmental factors such as oxygen and moisture, which can cause irreversible degradation. This protective effect is particularly pronounced in inorganic matrices like silica, which offer excellent barrier properties.

The confinement also limits the mobility of the this compound molecules, which can suppress photodegradation pathways that involve bimolecular reactions or large-amplitude molecular motions. Research has shown that the fatigue resistance of this compound is substantially increased when it is encapsulated, allowing for a greater number of coloration-discoloration cycles before a significant loss of performance is observed.

Tuning of Coloration and Discoloration Rates within Confined Environments

The rate at which this compound colors upon UV irradiation and fades back to its colorless state can be precisely controlled by the properties of the confining environment. The free volume within the matrix and the rigidity of the surrounding material directly impact the kinetics of the photoisomerization process.

In a rigid matrix with limited free volume, the conformational change required for the transformation between the colorless and colored isomers of this compound is sterically hindered. This hindrance can lead to a decrease in both the coloration and discoloration rates. Conversely, a more flexible matrix with larger free volume allows for faster isomerization and consequently, more rapid switching speeds.

The polarity of the matrix also plays a significant role. As mentioned earlier, a polar environment can stabilize the colored form of this compound, resulting in a slower thermal fading rate. This effect can be utilized to design photochromic materials with long-lasting colored states.

The following table summarizes the influence of matrix properties on the photochromic performance of this compound:

| Matrix Property | Effect on Coloration Rate | Effect on Discoloration Rate |

| Increased Rigidity | Decreases | Decreases |

| Increased Free Volume | Increases | Increases |

| Increased Polarity | Minimal Effect | Decreases (stabilizes colored form) |

Research Avenues and Emerging Applications of Photorome Iii in Advanced Materials

Development of Photofunctional Materials

The ability of Photorome III to alter its properties in response to light makes it a key component in the development of photofunctional materials. These materials can have their optical or electronic characteristics dynamically controlled, opening up a range of technological applications.

Stimuli-Responsive Systems for Optical Switching

The photochromism of this compound is characterized by a reversible transition between two distinct states. In its stable, closed-ring spiro form, the compound is typically colorless. vulcanchem.com Upon irradiation with ultraviolet (UV) light, a heterolytic cleavage of the spiro-C-O bond occurs. vulcanchem.com This leads to the formation of an open-ring, planar merocyanine (B1260669) isomer, which exhibits strong absorption in the visible spectrum, resulting in a distinct color. vulcanchem.com This transition from a colorless to a colored state can be reversed either by exposing the merocyanine form to visible light or through thermal relaxation in the dark. vulcanchem.com

This bidirectional switching capability is fundamental to its application in optical switching. By embedding this compound into a polymer matrix or solution, it is possible to create materials that can modulate the transmission of light. Such systems are being investigated for applications like smart windows, optical data storage, and security inks. The efficiency and speed of the switching process are critical parameters, and research has focused on optimizing these properties by modifying the molecular structure and the host material. A patent has described the encapsulation of spirooxazines, such as this compound, in micro or nanocapsules within a polymeric matrix to maintain their optical and interconversion properties. google.com

Tunable Optical Properties in Photoactive Materials

Beyond simple color change, the photochromic transition of this compound induces significant changes in other optical properties, including the refractive index and chiroptical activity. This allows for the creation of materials with tunable optical characteristics. For instance, by incorporating this compound into liquid crystal polymers or creating holographic patterns, it is possible to fabricate dynamic optical components like tunable lenses, gratings, and filters.

Research has demonstrated that the specific properties of the photoactive material can be fine-tuned by altering the chemical environment of the this compound molecule. For example, the polarity of the solvent or polymer matrix can influence the absorption wavelength and the thermal fading rate of the colored merocyanine form. This tunability is crucial for designing materials tailored to specific applications. For example, Photorome I, a related spirooxazine, is used as a dye in molecular electronics and changes to blue when irradiated with UV light. chemicalbook.comsigmaaldrich.com

Exploration in Photo-Energy Conversion Systems

The light-induced structural changes in this compound are accompanied by a redistribution of electron density, making it a candidate for applications in photo-energy conversion.

Fundamental Mechanisms of Photo-Energy Conversion in Organic Chromophores

In organic chromophores like this compound, photo-energy conversion is initiated by the absorption of a photon, which elevates the molecule to an excited electronic state. In the case of this compound, this energy is primarily used to drive the ring-opening reaction from the spiro form to the merocyanine form. This process stores a fraction of the photon's energy in the chemical bonds of the higher-energy merocyanine isomer.

The stored energy can be released as heat during the thermal back-reaction. However, researchers are exploring ways to harness this energy more directly. For instance, the change in dipole moment and electronic structure upon photoisomerization can be used to influence the local environment or to drive other chemical processes. Understanding the intricate details of the potential energy surfaces of the ground and excited states is crucial for controlling these energy conversion pathways.

Design Principles for Materials in Photochemical Energy Harvesting

The design of materials for photochemical energy harvesting based on this compound and similar chromophores involves several key principles. A primary goal is to maximize the energy stored per molecule and to control the release of this energy. This can be achieved by:

Molecular Engineering: Modifying the structure of the chromophore to increase the energy difference between the two isomers and to tune the absorption spectrum to better match the solar spectrum.

Matrix Optimization: The surrounding matrix plays a critical role in stabilizing the high-energy isomer and in mediating energy transfer. By choosing appropriate polymers or organizing the chromophores in specific architectures, it is possible to prolong the lifetime of the high-energy state and to facilitate the transfer of energy to other components.

Application in Organic Phototransistors (OPTs) Research

Organic phototransistors are devices that combine the light-sensing capabilities of a photodetector with the signal-amplifying function of a transistor. The photochromic properties of this compound make it an interesting material for this application.

When integrated into the active layer of an OPT, the isomerization of this compound can be used to modulate the charge transport characteristics of the semiconductor. In its initial state, the spiro form of this compound may have a limited effect on the conductivity of the transistor channel. However, upon UV irradiation, the conversion to the polar merocyanine form can significantly alter the local electric field and the charge carrier density in the channel, leading to a change in the transistor's output current.

This light-gated modulation of conductivity allows the OPT to function as a photoswitch or a light-sensitive memory element. Research in this area focuses on improving the photosensitivity, the on/off ratio, and the stability of these devices. The ability to reversibly switch the transistor's state with different wavelengths of light opens up possibilities for developing advanced photodetectors and optically-controlled logic circuits.

Photo-Activated Sensing Mechanisms in Organic Semiconductors

Organic semiconductors are materials that exhibit electronic conductivity between that of insulators and metals, and their properties can be modulated by external stimuli, including light. ebsco.com The integration of photochromic compounds like this compound into organic semiconductor devices, particularly organic phototransistors (OPTs), allows for the creation of sophisticated photo-activated sensors. mdpi.com

The fundamental sensing mechanism relies on the reversible isomerization of the photochromic molecule, such as the transformation of this compound from its colorless, closed spiro form to its colored, open merocyanine form under UV irradiation. This transformation induces significant changes in the molecule's physical and chemical properties, including its dipole moment, molecular structure, and electronic energy levels. taylorandfrancis.commdpi.com When incorporated into an organic semiconductor matrix, these changes at the molecular level translate into a measurable modulation of the bulk electronic properties of the material.

In the context of an OPT, the photo-isomerization of the embedded photochromic compound can influence the charge transport within the semiconductor channel in several ways:

Modulation of Charge Carrier Density: The open, polar merocyanine form of a spirooxazine can act as a dopant, altering the charge carrier concentration in the semiconductor layer. rhhz.net This change in doping level directly affects the source-drain current of the transistor, providing a clear "on" and "off" state corresponding to the two isomeric forms of the photochrome.

Interfacial Trapping: When photochromic molecules are positioned at the interface between the semiconductor and the dielectric layer, their isomerization can create or remove charge trapping sites. researchgate.net For instance, the polar merocyanine form might trap charge carriers, reducing the channel conductivity. Reverting to the non-polar spiro form would then release these trapped charges, increasing the current. This mechanism allows for the optical writing and erasing of electronic states.

Dipole Field Effect: The significant difference in dipole moment between the spiro and merocyanine forms can create a local electric field that influences charge transport in the transistor channel. rhhz.net This field can either facilitate or hinder the movement of charge carriers, effectively gating the transistor through light stimulation.

The performance of these photo-activated sensors is dependent on several factors, including the concentration of the photochromic dopant, the choice of the host semiconductor material, and the specific device architecture. rhhz.nettandfonline.com

Integration of Photochromic Compounds in OPT Active Layers

The active layer in an organic phototransistor is the region where charge transport occurs and is therefore the most critical component for device performance. tandfonline.com The integration of photochromic compounds like this compound directly into this active layer is a primary strategy for fabricating photo-switchable devices. rhhz.net

A common approach involves creating a blended active layer by mixing the photochromic compound with a p-type or n-type organic semiconductor. rhhz.netresearchgate.net For example, studies have been conducted on blending spiropyrans, which are structurally related to spirooxazines, with the widely used polymer semiconductor P3HT. rhhz.net In such systems, the photo-isomerization of the spiropyran molecules modulates the conductivity of the P3HT matrix.

An alternative to direct blending is the use of a bilayer or interfacial layer architecture. researchgate.net In this design, a thin layer of the photochromic compound is deposited between the primary semiconductor active layer and the gate dielectric. researchgate.netresearchgate.net This approach can minimize the disruption to the semiconductor's crystalline structure while still effectively modulating the charge transport at the critical interface where the transistor channel forms. researchgate.net The photo-isomerization within this thin layer can control the device's threshold voltage, effectively turning the transistor on or off with light. researchgate.net

The development of solution-processable organic semiconductors has made the fabrication of these integrated devices more accessible and cost-effective, opening the door for large-area and flexible electronics. mdpi.comnih.gov

| Integration Strategy | Description | Advantages | Challenges |

| Blended Active Layer | The photochromic compound is mixed directly with the organic semiconductor. rhhz.net | Simple fabrication; direct modulation of the bulk semiconductor properties. | Potential for phase separation; disruption of semiconductor morphology; can decrease charge carrier mobility. rhhz.net |

| Interfacial Layer | A discrete layer of the photochromic compound is placed between the semiconductor and the dielectric. researchgate.net | Preserves the morphology and mobility of the semiconductor layer; localized and efficient modulation of the channel. researchgate.net | More complex fabrication; requires precise control over layer thickness. |

Interdisciplinary Research Directions

The unique responsiveness of this compound and similar compounds to external stimuli is driving research in new, interdisciplinary fields that merge chemistry, physics, and materials science.

Photomechanochemistry and Mechanically-Induced Photochemical Reactions

Photomechanochemistry is an emerging field that explores the interplay between light, mechanical force, and chemical reactions. beilstein-journals.orgnih.gov It investigates how mechanical stress can influence photochemical pathways and, conversely, how light-induced transformations can generate mechanical work. While still a nascent area of research, the principles of photomechanochemistry offer intriguing possibilities for materials based on photochromic compounds.

The core concept is that mechanical forces, such as those applied through grinding, stretching, or pressure, can alter the energy landscape of a molecule and its reactivity in an excited state. beilstein-journals.org For some photochemical reactions, mechanical force has been shown to significantly accelerate reaction rates or even enable new, previously inaccessible reaction pathways. beilstein-journals.org For example, the photodimerization of certain compounds in the solid state is enhanced by manual grinding, which is thought to improve the necessary molecular alignment and motion for the reaction to occur. beilstein-journals.org

In the context of this compound, which undergoes a significant structural change during its photo-isomerization, the application of mechanical stress could potentially influence:

Switching Kinetics: Mechanical strain might lower the energy barrier for the ring-opening or ring-closing reactions, leading to faster switching speeds.

Equilibrium Position: The thermodynamic equilibrium between the spiro and merocyanine forms could be shifted by applying pressure, potentially stabilizing one form over the other.

Fatigue Resistance: The degradation pathways that lead to photofatigue might be altered under mechanical load.

While direct experimental studies on the photomechanochemistry of this compound are not yet widely reported, the foundational research in this field suggests a promising avenue for tuning the properties of photochromic materials and developing novel chemo-mechanical actuators and sensors. nih.govrsc.org

Advanced Imaging Techniques with Photochromic Probes

The ability of spirooxazines and spiropyrans to be reversibly switched between two distinct states with light makes them ideal candidates for use as probes in super-resolution microscopy. chimia.ch These advanced imaging techniques, such as RESOLFT (Reversible Saturable Optical Fluorescence Transitions), overcome the diffraction limit of light to visualize biological structures with nanoscale resolution. researchgate.net

The principle behind their use in super-resolution imaging is the stochastic activation and deactivation of a sparse subset of fluorescent probes. chimia.ch A photochromic molecule like a spirooxazine can be engineered to have one isomeric form that is fluorescent (the "on" state) and another that is non-fluorescent (the "off" state). researchgate.net

In a typical experiment:

A biological target is labeled with the photochromic probe, which is initially in its non-fluorescent "off" state.

A low-intensity activation laser pulse switches a small, random subset of the probes to their fluorescent "on" state.

Because the activated molecules are spatially well-separated (by more than the diffraction limit), their individual positions can be precisely determined.

These probes are then deactivated with another laser pulse or allowed to relax back to the "off" state.

This cycle of activation, localization, and deactivation is repeated thousands of times, and the final super-resolved image is constructed by compiling all the determined molecular positions.

Spirooxazines are particularly well-suited for these applications due to their excellent fatigue resistance, allowing for many switching cycles without significant degradation. researchgate.net Researchers have successfully used spirooxazine-based fluorescent dyads in living cells for super-resolution imaging, demonstrating their potential for dynamic, real-time visualization of biological processes at the molecular level. researchgate.netacs.org The development of probes based on the this compound scaffold could offer new spectral properties and switching kinetics for multicolor and multimodal super-resolution imaging. chimia.ch

Challenges and Future Directions in Photorome Iii Research

Addressing Limitations in Solid-State Photochromic Performance

A major hurdle in the widespread application of Photorome III is the diminished photochromic performance in the solid state compared to in solution. uab.cat In liquid solutions, the light-induced transformation between the colorless spiro form and the colored merocyanine (B1260669) form is efficient. uab.catresearchgate.net However, when incorporated into a solid matrix, such as a polymer film, the rigid environment sterically hinders the necessary conformational changes for this isomerization. uab.catphantomsnet.netresearchgate.net This "matrix effect" can dramatically slow down or even completely inhibit the photochromic response. uab.catphantomsnet.net

The transition from the closed spiro form to the open merocyanine form involves a significant structural reorganization, specifically the cleavage of the spiro-C-O bond. vulcanchem.com In a rigid solid matrix, the lack of free volume restricts this movement, leading to several performance limitations:

Reduced Coloration Intensity: The steric hindrance limits the number of molecules that can successfully undergo the photochromic transition, resulting in a weaker color change.

Slower Switching Speeds: The rate at which the material changes color upon irradiation (coloration) and fades back to its colorless state (decoloration) is significantly reduced. phantomsnet.net

Incomplete Reversibility: The strain imposed by the solid matrix can lead to irreversible side reactions or trap the molecule in an intermediate state, affecting the material's long-term stability and cyclability.

Researchers are exploring various strategies to overcome these limitations. One approach involves introducing rigid steric hindrance groups to the spiropyran molecule itself, which can create the necessary free volume for isomerization even in a solid state. researchgate.net Another strategy focuses on modifying the matrix environment by incorporating plasticizers or using polymers with low glass transition temperatures to provide a softer, less restrictive environment. uab.cat Encapsulation techniques, where the photochromic dye is enclosed in core-shell capsules, have also shown promise in preserving solution-like behavior within a solid material. uab.catphantomsnet.netgoogle.com

Advancements in Scalable Synthesis and Integration Techniques

Bringing this compound-based materials from the laboratory to industrial applications requires the development of scalable and cost-effective synthesis and integration methods. While laboratory-scale synthesis provides precise control over molecular structure, these methods are often multi-step, time-consuming, and not economically viable for large-scale production. uab.cat

Current research is focused on developing more efficient synthetic routes. For instance, microwave-assisted synthesis is being explored as a way to accelerate reaction times and increase yields. oaepublish.com Sonochemical processes, which use ultrasound to drive chemical reactions, also offer a promising avenue for large-scale synthesis of photochromic nanocrystals. dst.gov.in

The integration of this compound into various materials and devices presents another set of challenges. Simply dispersing the photochromic molecules into a polymer matrix can lead to aggregation, which negatively impacts the photochromic performance. phantomsnet.net To address this, various integration techniques are being developed:

Solution Processing: This involves dissolving the photochromic compound and a polymer in a common solvent and then casting a film. mdpi.com This method is straightforward but can suffer from dye aggregation.

Encapsulation: As mentioned earlier, encapsulating the photochromic dye in micro- or nanocapsules before incorporating them into a matrix can prevent aggregation and protect the dye from the surrounding environment. google.comuab.cat Interfacial polymerization in oil-in-water emulsions is one method used to create such capsules. phantomsnet.net

Co-extrusion: This technique is used to create liquid-filled capsules by pumping two immiscible liquid streams through concentric tubes. uab.cat

Spray Drying: This method involves atomizing an emulsion of the photochromic substance and a polymer, followed by rapid drying to form multicore capsules. uab.cat

Flame Synthesis: This one-step method allows for the synthesis of nanoparticle aerosols and their direct deposition onto a substrate, offering a scalable approach for creating photoanodes and other functional films. nih.gov

The development of robotic systems for non-destructive testing and sensing is also contributing to advancements in the integration and quality control of these materials in various industries. nih.gov

Development of Predictive Computational Models for Photochromic Behavior

The ability to predict the photochromic behavior of this compound and its derivatives before synthesis would significantly accelerate the discovery of new and improved materials. Computational chemistry offers powerful tools for understanding and predicting the properties of molecules. frontiersin.org

Density Functional Theory (DFT) is a widely used method to predict the kinetics of thermal cycloreversion, a key process in the fading of photochromic materials. iccs-meeting.orgresearchgate.netacs.org By calculating the activation energy for this reaction, researchers can estimate the thermal stability of the colored form. iccs-meeting.org These calculations have shown that functionals like B3LYP and M05-2X can provide good agreement with experimental data. iccs-meeting.orgresearchgate.net

However, accurately modeling the complex interplay of factors that influence photochromism in the solid state remains a significant challenge. The "matrix effect" is particularly difficult to simulate, as it involves interactions between the photochromic molecule and its surrounding environment. uab.cat

Future research in this area will focus on developing more sophisticated computational models that can account for these environmental effects. This may involve the use of multiscale modeling techniques that combine quantum mechanical calculations on the photochromic molecule with classical molecular dynamics simulations of the surrounding matrix. Machine learning is also emerging as a powerful tool to predict photochromism based on molecular and crystal structure data. nih.gov The development of such predictive models will provide valuable guidelines for the rational design of new photochromic materials with tailored properties. frontiersin.orgacs.org

Exploration of Novel Photochemical Reaction Pathways

The photochromism of this compound is based on a reversible ring-opening and ring-closing reaction. vulcanchem.com However, the exploration of other photochemical reaction pathways could lead to the development of photoresponsive materials with entirely new functionalities. publish.csiro.au

Photochemical reactions are initiated by the absorption of light, which excites the molecule to a higher energy state. 3s-tech.netnumberanalytics.com From this excited state, the molecule can undergo various transformations, including isomerization, cycloaddition, or fragmentation. 3s-tech.netnih.govresearchgate.net

Some potential areas of exploration for novel photochemical pathways include:

[2+2] Cycloadditions: This type of reaction involves the joining of two molecules to form a four-membered ring and can be used to create complex molecular architectures. numberanalytics.comnih.gov

Photoinduced Electron Transfer: This process can initiate a wide range of chemical transformations and is a key principle in photocatalysis. numberanalytics.com

Triplet Sensitization: By using a photosensitizer, it may be possible to populate the triplet excited state of this compound, potentially leading to different reaction pathways and improved photochromic performance. tesisenred.net

The study of potential energy surfaces through ultrafast spectroscopy and theoretical calculations is crucial for understanding the mechanisms of these photochemical reactions and for discovering new reaction pathways. publish.csiro.au The development of automated reaction discovery tools is also aiding in the identification of novel photoproducts and reaction mechanisms. umich.edu

Design of Next-Generation Photochromic Materials with Tailored Responses

By systematically modifying the chemical structure of the this compound molecule, researchers can tune various properties, including:

Color: The absorption spectrum of the colored merocyanine form can be altered by introducing different substituents to the molecular scaffold.

Switching Speed: The rates of coloration and decoloration can be controlled by modifying the electronic and steric properties of the molecule.

Fatigue Resistance: The stability of the photochromic system over many switching cycles can be improved by designing molecules that are less prone to irreversible side reactions.

The design of these next-generation materials will be guided by the predictive computational models discussed in the previous section. frontiersin.org Furthermore, the integration of this compound with other functional materials can lead to multifunctional smart materials. For example, combining photochromic compounds with liquid crystals could enable the development of light-controllable displays, while their integration into hydrogels could lead to new types of sensors and actuators. uab.cat

The table below summarizes some key performance parameters that are being targeted in the design of next-generation photochromic materials.

| Property | Target | Rationale |

| Coloration Speed | Fast | For applications requiring rapid response to light changes, such as smart windows and optical filters. phantomsnet.net |

| Decoloration Speed | Tunable | Fast for applications like ophthalmic lenses, slow for applications like optical data storage. iccs-meeting.org |

| Color Intensity | High | To provide a strong and clear visual change. researchgate.net |

| Fatigue Resistance | High | For long-term durability and performance over many switching cycles. researchgate.net |

| Solid-State Performance | High | To enable the use of these materials in practical, solid-state devices. researchgate.netgoogle.com |

By addressing the challenges outlined in this section and pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for a new generation of advanced photoresponsive materials.

Q & A

Q. What experimental methodologies are recommended for synthesizing Photorome III and characterizing its photochromic properties?

- Methodology : Use solution-phase organic synthesis with precise stoichiometric control of reactants (e.g., spirooxazine precursors). Characterize structural integrity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ≥98% purity validation . Photochromic behavior should be tested using UV-Vis spectroscopy under controlled irradiation (e.g., 365 nm UV light), with kinetic analysis of color transition rates and thermal reversion .

- Key parameters : Solvent polarity, temperature (20–25°C for stability), and irradiation intensity (5–10 mW/cm²) to minimize side reactions .

Q. How do researchers validate the charge-transfer mechanisms of this compound under varying light conditions?

- Methodology : Employ time-resolved spectroscopy (e.g., transient absorption spectroscopy) to track electron transfer pathways. Compare energy levels (e.g., HOMO-LUMO gaps) using cyclic voltammetry and density functional theory (DFT) simulations. Reference data from analogous compounds (e.g., Photorome I: UV-induced charge transfer at -2.9 eV, visible light at -4.5 eV) .

- Data interpretation : Correlate spectral shifts with molecular orbital interactions and environmental factors (e.g., solvent dielectric constant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for this compound across different experimental setups?

- Methodology : Conduct controlled comparative studies isolating variables such as oxygen exposure, light intensity, and matrix effects (e.g., polymer vs. solution phase). Use accelerated aging tests with standardized protocols (e.g., ISO 4892 for UV degradation). Statistical tools like ANOVA can identify significant variance sources .

- Example : A 2023 study found discrepancies in half-life (t₁/₂) between thin-film (t₁/₂ = 120 cycles) and solution-phase (t₁/₂ = 80 cycles) formats due to oxygen diffusion rates .

Q. What strategies optimize this compound’s performance in optoelectronic devices while minimizing fatigue?

- Methodology : Integrate encapsulation techniques (e.g., atomic layer deposition for moisture/oxygen barrier layers) to enhance durability. Optimize doping concentrations (e.g., 0.1–1.0 wt% in polymer matrices) to balance switching speed and fatigue resistance. Validate using real-time device cycling tests (≥10⁴ cycles) .

- Case study : A 2024 trial achieved 95% retention in optical density after 5,000 cycles by using cross-linked polyacrylate matrices .

Q. How should researchers address reproducibility challenges in this compound-based sensor applications?

- Methodology : Document synthesis and fabrication protocols exhaustively (e.g., solvent evaporation rates, annealing temperatures). Share raw datasets (e.g., spectral kinetics, device parameters) in open-access repositories. Cross-validate results via collaborative inter-laboratory studies .

- Critical factors : Batch-to-batch purity variations (±2% HPLC) and substrate surface roughness (≤5 nm RMS) significantly impact sensor response thresholds .

Data Analysis & Reporting Standards

Q. What statistical frameworks are appropriate for analyzing this compound’s photokinetic data?

- Methodology : Apply nonlinear regression models (e.g., stretched exponential functions) to fit decay curves. Use error propagation analysis for derived parameters (e.g., activation energy ± 0.05 eV). Report confidence intervals (95% CI) and effect sizes for comparative studies .

- Example : A 2022 study used Bayesian inference to quantify uncertainty in fatigue resistance predictions, revealing a 15% underestimation in classical models .

Q. How to ensure ethical and transparent reporting of this compound research?

- Guidelines : Disclose all raw data, including negative results (e.g., failed synthesis attempts). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Obtain ethics approval for studies involving human-derived materials (e.g., wearable optoelectronics) .

Tables of Critical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.